3-(3-Amino-propoxy)-phenylamine dihydrochloride
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Overview
Description
3-(3-Amino-propoxy)-phenylamine dihydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a propoxy chain, which is further connected to a phenylamine structure. This compound is often used in research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-propoxy)-phenylamine dihydrochloride typically involves the reaction of 3-aminophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-propoxy)-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted phenylamine derivatives .
Scientific Research Applications
3-(3-Amino-propoxy)-phenylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Amino-propoxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .
Comparison with Similar Compounds
3-(3-Amino-propoxy)-phenylamine dihydrochloride can be compared with other similar compounds, such as:
3-(3-Amino-propoxy)-benzenamine: Similar structure but lacks the dihydrochloride salt form.
3-(3-Amino-propoxy)-phenol: Contains a hydroxyl group instead of an amino group on the phenyl ring.
3-(3-Amino-propoxy)-aniline: Similar structure but with different substituents on the phenyl ring
Properties
Molecular Formula |
C9H16Cl2N2O |
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Molecular Weight |
239.14 g/mol |
IUPAC Name |
3-(3-aminopropoxy)aniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-2-6-12-9-4-1-3-8(11)7-9;;/h1,3-4,7H,2,5-6,10-11H2;2*1H |
InChI Key |
AHCGXKUGODLVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)N.Cl.Cl |
Origin of Product |
United States |
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